molecular formula C22H14Br2N2 B13889033 4,6-Bis(4-bromophenyl)-2-phenylpyrimidine

4,6-Bis(4-bromophenyl)-2-phenylpyrimidine

Cat. No.: B13889033
M. Wt: 466.2 g/mol
InChI Key: AXNLMCWMZXDBNC-UHFFFAOYSA-N
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Description

4,6-Bis(4-bromophenyl)-2-phenylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two 4-bromophenyl groups at positions 4 and 6, and a phenyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(4-bromophenyl)-2-phenylpyrimidine typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions. One common method involves the use of hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation, which facilitates the formation of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(4-bromophenyl)-2-phenylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium or Grignard reagents can be used to replace the bromine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various aryl or alkyl derivatives, while oxidation and reduction reactions could modify the functional groups on the pyrimidine ring.

Scientific Research Applications

4,6-Bis(4-bromophenyl)-2-phenylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Bis(4-bromophenyl)-2-phenylpyrimidine is not fully characterized. similar compounds have been shown to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. For example, derivatives of 4,6-diphenylpyrimidin-2-amine have been shown to inhibit Aurora kinase A, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis(4-bromophenyl)-2-phenylpyrimidine is unique due to the presence of two bromine atoms, which can be further functionalized to create a wide range of derivatives. This makes it a versatile intermediate for the synthesis of various bioactive and functional materials.

Properties

Molecular Formula

C22H14Br2N2

Molecular Weight

466.2 g/mol

IUPAC Name

4,6-bis(4-bromophenyl)-2-phenylpyrimidine

InChI

InChI=1S/C22H14Br2N2/c23-18-10-6-15(7-11-18)20-14-21(16-8-12-19(24)13-9-16)26-22(25-20)17-4-2-1-3-5-17/h1-14H

InChI Key

AXNLMCWMZXDBNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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